Pentaerythritol di(p-methylbenzeneboronate)
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Overview
Description
3,9-bis(4-methylphenyl)-2,4,8,10-tetraoxa-3,9-diboraspiro[5.5]undecane is a complex organic compound known for its unique structural properties. It features a spirocyclic framework with boron atoms, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-bis(4-methylphenyl)-2,4,8,10-tetraoxa-3,9-diboraspiro[5.5]undecane typically involves the reaction of boronic acids with diols under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or nickel to facilitate the formation of the spirocyclic structure. The reaction conditions usually include:
Temperature: 80-120°C
Solvent: Toluene or THF (tetrahydrofuran)
Catalyst: Palladium acetate or nickel chloride
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,9-bis(4-methylphenyl)-2,4,8,10-tetraoxa-3,9-diboraspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like bromine or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Bromine in chloroform at 25°C.
Major Products
Oxidation: Formation of boronic acids and phenols.
Reduction: Formation of boron-containing alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3,9-bis(4-methylphenyl)-2,4,8,10-tetraoxa-3,9-diboraspiro[5.5]undecane has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized as a stabilizer in polymer production and as an additive in lubricants.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. In BNCT, it targets cancer cells by delivering boron atoms, which capture neutrons and release high-energy particles that destroy the cells. The pathways involved include:
Enzyme Inhibition: Inhibits specific enzymes by binding to their active sites.
Receptor Modulation: Alters receptor activity by binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
- 3,9-bis(4-tert-butylphenyl)-2,4,8,10-tetraoxa-3,9-diboraspiro[5.5]undecane
- 3,9-bis(4-chlorophenyl)-2,4,8,10-tetraoxa-3,9-diboraspiro[5.5]undecane
Uniqueness
3,9-bis(4-methylphenyl)-2,4,8,10-tetraoxa-3,9-diboraspiro[5.5]undecane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methyl groups enhance its stability and reactivity compared to other similar compounds.
Properties
CAS No. |
7091-41-0 |
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Molecular Formula |
C19H22B2O4 |
Molecular Weight |
336.0 g/mol |
IUPAC Name |
3,9-bis(4-methylphenyl)-2,4,8,10-tetraoxa-3,9-diboraspiro[5.5]undecane |
InChI |
InChI=1S/C19H22B2O4/c1-15-3-7-17(8-4-15)20-22-11-19(12-23-20)13-24-21(25-14-19)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3 |
InChI Key |
LIKRJSWBWZSSLR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC2(CO1)COB(OC2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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